![molecular formula C11H16O6 B2638690 Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate CAS No. 77356-33-3](/img/structure/B2638690.png)
Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate
Vue d'ensemble
Description
Compounds like “Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by a carbonyl adjacent to an ether linkage .
Synthesis Analysis
The synthesis of esters typically involves a reaction between a carboxylic acid and an alcohol, known as esterification. In the presence of a strong acid catalyst, the hydroxyl group of the carboxylic acid and the hydrogen from the alcohol’s hydroxyl group combine to form water, and the remaining parts of the acid and alcohol combine to form the ester .Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) as part of the same functional group. The specific structure of “Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate” would depend on the specific identities of the R groups .Chemical Reactions Analysis
Esters can undergo a variety of reactions. One common reaction is hydrolysis, which is the reverse of esterification. Under acidic or basic conditions, esters can react with water to regenerate the carboxylic acid and alcohol from which they were formed .Physical And Chemical Properties Analysis
The physical and chemical properties of esters can vary widely depending on their structure. Generally, they are less polar than carboxylic acids and alcohols, and they often have pleasant, fruity odors .Applications De Recherche Scientifique
Crystal Packing and Nonhydrogen Bonding Interactions
Research by Zhang, Wu, and Zhang (2011) focuses on the crystal packing of ethyl derivatives, highlighting interactions such as N⋯π and O⋯π in ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates. These interactions contribute to the understanding of molecular assembly and design in crystal engineering Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011.
Synthesis of Heterocyclic Systems
Selič, Grdadolnik, and Stanovnik (1997) explored the synthesis of heterocyclic systems using ethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate derivatives. This work contributes to the synthesis strategies for creating novel heterocyclic compounds with potential applications in medicinal chemistry Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997.
Biohydrogenation and Chiral Synthons
A study by Ferraboschi et al. (1987) on biohydrogenation of unsaturated compounds by Saccharomyces cerevisiae demonstrates the stereochemical aspects of the reaction. This research is significant for the preparation of bifunctional chiral synthons, which are valuable in asymmetric synthesis P. Ferraboschi, P. Grisenti, R. Casati, A. Fiecchi, E. Santaniello, 1987.
Enantioselective Hydrogenation
Meng, Zhu, and Zhang (2008) reported on the highly enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to produce ethyl 2-hydroxy-4-arylbutyrate. This process highlights the precision achievable in synthesizing compounds with high enantiomeric excess, important for the production of chiral drugs Qinghua Meng, Lufeng Zhu, Zhaoguo Zhang, 2008.
Anti-Juvenile Hormone Agents
Kuwano et al. (2008) explored the synthesis and biological activity of novel anti-juvenile hormone agents. Their work provides insights into the chemical control of insect development and potential strategies for pest management E. Kuwano, N. Fujita, Kenjiro Furuta, N. Yamada, 2008.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-acetyloxy-3-(acetyloxymethyl)but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-4-15-11(14)5-10(6-16-8(2)12)7-17-9(3)13/h5H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSWKBYJWKKSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(COC(=O)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

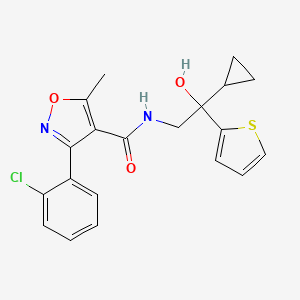
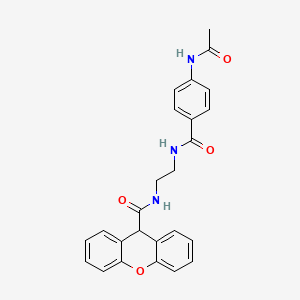
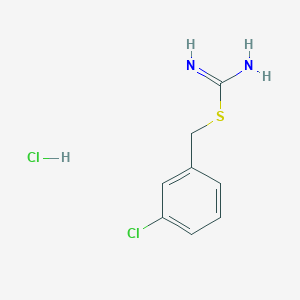
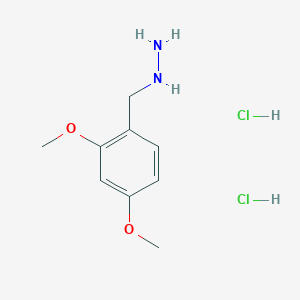
![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2638614.png)

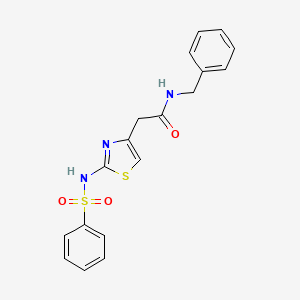
![5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(phenylamino)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2638618.png)
![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2638621.png)
![N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2638622.png)
![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2638624.png)
![N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2638625.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2638628.png)
![2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide](/img/structure/B2638630.png)